molecular formula C20H16N4O3S B2859741 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one CAS No. 831233-87-5

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B2859741
CAS No.: 831233-87-5
M. Wt: 392.43
InChI Key: OKRBGIJXAFJLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one features a pyrimidin-4-one core substituted at the 6-position with a phenyl group and at the 2-position with a methylthio-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 4-methoxyphenyl group, introducing electron-donating properties. This structural architecture is designed to enhance metabolic stability and binding affinity, common goals in medicinal chemistry for heterocyclic compounds . Pyrimidinones are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-15-9-7-14(8-10-15)19-23-18(27-24-19)12-28-20-21-16(11-17(25)22-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRBGIJXAFJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-oxadiazole derivative.

    Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol, such as 2-mercaptopyrimidin-4-one, under basic conditions to form the thioether linkage.

    Final Assembly: The final step involves the coupling of the thioether intermediate with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can undergo reduction to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one.

    Reduction: 2-[[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with different biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the methoxyphenyl group may facilitate binding to active sites, while the pyrimidinone core could interact with other parts of the target molecule, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthesis, and bioactivity:

Compound Name / ID Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Pyrimidin-4-one 6-phenyl; 2-(1,2,4-oxadiazol-5-yl)methylthio; 4-methoxyphenyl Under investigation
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidinethione 3,4-dihydro; thione; methylphenyl groups Structural analog (no reported bioactivity)
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzoimidazol-2-one Chlorophenethyl; oxadiazole Dual TRPA1/TRPV1 antagonist
2-[(4-Methylphenyl)amino]-6-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]pyrimidin-4(3H)-one Pyrimidin-4-one Tetrazole-sulfanyl; 4-methylphenylamino Structural analog (no reported bioactivity)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidinone Chloropyrazole; ester group Antihypertensive, antibacterial

Key Comparisons

Core Heterocycle Modifications The target compound’s pyrimidin-4-one core contrasts with compound 46 (benzoimidazol-2-one) and compound 7a-c (benzo[b][1,4]oxazin-3(4H)-one) . The dihydro-pyrimidinethione derivative () introduces a thione group, increasing polarity and reducing aromaticity compared to the fully conjugated pyrimidin-4-one .

Substituent Effects The 4-methoxyphenyl group on the oxadiazole ring (target compound) provides electron-donating effects, which may stabilize the oxadiazole ring and modulate pharmacokinetic properties. In contrast, compound 46 features a chlorophenethyl group, enhancing lipophilicity and likely improving blood-brain barrier penetration .

Synthetic Routes The target compound’s synthesis likely involves coupling a preformed oxadiazole-thiol with a halogenated pyrimidinone, analogous to methods in (using Cs₂CO₃/DMF) . Yields for similar compounds range widely (30–72%), influenced by steric and electronic factors .

Biological Activity While the target compound’s bioactivity is underexplored, structurally related pyrimidinones (e.g., ) exhibit antihypertensive and antibacterial effects .

Physicochemical Properties

Property Target Compound (Predicted) Compound 10 Compound 46
Molecular Weight ~407.43 g/mol 391.45 g/mol ~400.83 g/mol
logP (Lipophilicity) Moderate (~3.2) ~3.5 ~4.1
Solubility Low (due to aromatic rings) Low Moderate
pKa ~8.5 (pyrimidinone NH) 8.30 (tetrazole) N/A

Biological Activity

The compound 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3SC_{20}H_{16}N_4O_3S, with a molecular weight of approximately 392.43 g/mol. This compound features a pyrimidine core substituted with an oxadiazole and a methoxyphenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC20H16N4O3SC_{20}H_{16}N_4O_3S
Average Mass392.43 g/mol
Net Charge0

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, particularly in leukemia and colon cancer models, although its activity is moderate compared to standard chemotherapeutics .

Antibacterial and Antifungal Properties

The biological activity of oxadiazole derivatives often extends to antibacterial effects. Compounds structurally related to this compound have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets for treating conditions such as Alzheimer's disease and urinary tract infections, respectively. Preliminary data indicate that the compound could serve as a lead for developing new enzyme inhibitors .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes in cellular pathways that regulate proliferation and apoptosis in cancer cells. Additionally, its ability to bind to serum proteins like bovine serum albumin (BSA) may enhance its bioavailability and therapeutic potential .

Case Studies

  • Anticancer Screening : A study assessed the anticancer activity of this compound against a panel of sixty cancer cell lines. It showed selective cytotoxicity towards leukemia cells at concentrations of 10 µM .
  • Antibacterial Efficacy : Another study evaluated the antibacterial properties of related compounds against Bacillus subtilis and found significant inhibition at low concentrations (IC50 values ranging from 1 to 10 µM) .
  • Enzyme Inhibition Studies : Compounds similar in structure were tested for urease inhibition and displayed promising results with IC50 values significantly lower than those of traditional inhibitors .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are their critical optimization parameters?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the 1,2,4-oxadiazole ring and subsequent coupling to the pyrimidin-4-one core. Key steps include:

  • Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (60–80% yields) .
  • Thioether linkage : Nucleophilic substitution between a bromomethyl-oxadiazole intermediate and a thiol-containing pyrimidinone, often using K₂CO₃ in DMF (70–85% yields). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
  • Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C during thiol coupling) and inert atmospheres .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥95% purity .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, the oxadiazole ring’s planarity and dihedral angles relative to the pyrimidinone core .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated or electron-withdrawing groups) to assess impact on target binding .
  • Biological assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer screening) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like DNA topoisomerase II or kinase domains. Validate with mutagenesis studies .

Advanced: How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Pharmacokinetic profiling : Measure bioavailability (oral vs. intraperitoneal administration) and metabolite stability (LC-MS/MS analysis) .
  • Dose-response reconciliation : Use Hill slope models to compare in vitro IC₅₀ values with in vivo effective doses, adjusting for plasma protein binding .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Answer:

  • Physicochemical profiling : Determine logP (shake-flask method), hydrolysis half-life (pH 7.4 buffer, 25°C), and photodegradation (UV-Vis irradiation) .
  • Ecotoxicology assays :
    • Algal growth inhibition (OECD 201): Measure EC₅₀ in Pseudokirchneriella subcapitata.
    • Daphnia magna acute toxicity (OECD 202): 48-hour immobilization tests .
  • QSAR models : Predict bioaccumulation potential using EPI Suite software, cross-referenced with experimental data .

Basic: What are the recommended protocols for initial biological activity screening?

Answer:

  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer assays : NCI-60 cell line panel screening at 10 µM, with follow-up dose-response curves for hits showing >50% growth inhibition .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) with Celecoxib as a reference .

Advanced: How can metabolic stability and degradation pathways be elucidated?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation, demethylation) .
  • Stable isotope labeling : Synthesize deuterated analogs to trace metabolic sites via mass shift analysis .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced: What strategies resolve crystallographic ambiguities in structural analysis?

Answer:

  • Co-crystallization : Use solvent mixtures (e.g., DMSO/water) to improve crystal lattice formation .
  • Density Functional Theory (DFT) : Compare experimental XRD bond lengths/angles with computational models (B3LYP/6-31G* basis set) .
  • Twinned crystal correction : Apply SHELXL’s TWIN command to refine datasets with overlapping diffraction patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.